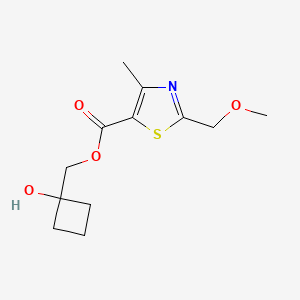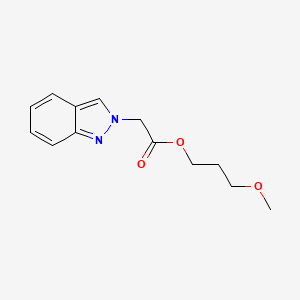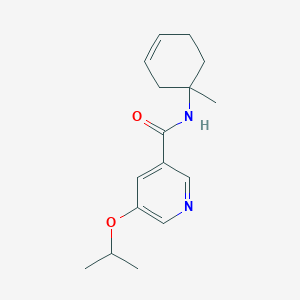![molecular formula C14H29N3O3S B6976008 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea](/img/structure/B6976008.png)
1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a cyclohexyl group with a urea moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclohexyl intermediate: The starting material, 4,4-dimethylcyclohexanol, is reacted with a suitable alkylating agent to introduce the methyl group.
Introduction of the urea group: The intermediate is then treated with an isocyanate derivative to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkylated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. The sulfamoyl group may also contribute to the compound’s overall activity by interacting with polar regions of the target molecule.
Comparación Con Compuestos Similares
- 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-methylbenzenesulfonyl)urea
- 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-chlorobutyl)urea
Uniqueness: 1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the sulfamoyl group, in particular, distinguishes it from other similar compounds, potentially offering different reactivity and interaction profiles.
Propiedades
IUPAC Name |
1-[(4,4-dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O3S/c1-14(2)7-5-12(6-8-14)11-17-13(18)16-9-3-4-10-21(15,19)20/h12H,3-11H2,1-2H3,(H2,15,19,20)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVSHJNNCGFOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CNC(=O)NCCCCS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975929.png)

![tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975949.png)
![tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975955.png)
![tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B6975963.png)
![tert-butyl (2R)-2-[[4-(hydroxymethyl)thian-4-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975970.png)
![2-(dimethylamino)-N-[4-(hydroxymethyl)thian-4-yl]quinoline-4-carboxamide](/img/structure/B6975972.png)

![Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate](/img/structure/B6975977.png)
![tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate](/img/structure/B6975979.png)
![5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6975982.png)

![4-Methoxybutyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976000.png)
![3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976013.png)
